L-Stereochemistry for L-Nucleoside Synthesis
L-Ribose-13C retains the L-stereochemical configuration essential for synthesizing L-nucleoside analogues. Nucleoside analogues containing L-ribose as the sugar moiety demonstrate reduced toxicity, high metabolic stability, and enhanced pharmacological activity compared to D-ribose-containing analogues . Unlike D-ribose, which is the naturally occurring and primary functional isoform, L-ribose is non-naturally occurring and must be synthesized via elaborate chemical or biochemical routes [1].
| Evidence Dimension | Stereochemical configuration and biological properties |
|---|---|
| Target Compound Data | L-ribose configuration; L-nucleoside analogues exhibit less toxicity, high metabolic stability, and better pharmacological activity |
| Comparator Or Baseline | D-ribose configuration; D-ribose is naturally occurring and the primary functional isoform |
| Quantified Difference | Qualitative difference in toxicity, metabolic stability, and pharmacological activity (no single quantitative metric reported in source) |
| Conditions | Inferred from properties of L-ribose-derived nucleoside analogues versus D-ribose-derived analogues |
Why This Matters
The L-stereochemistry is non-negotiable for synthesizing therapeutically relevant L-nucleoside analogues; D-ribose yields the incorrect enantiomeric series and cannot substitute for L-ribose in these synthetic routes.
- [1] Chen M, et al. Microbial and enzymatic strategies for the production of L-ribose. Appl Microbiol Biotechnol. 2020;104(8):3321-3329. View Source
